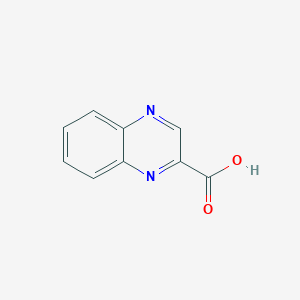

2-Quinoxalinecarboxylic acid

Overview

Description

Synthesis Analysis

The organic synthesis route for 2-quinoxalinecarboxylic acid was established, leading to a product with 99.55% purity, confirmed through various analytical methods such as IR, UV, ^1HNMR, and MS. The synthesis process emphasizes the compound's preparation for qualitative and quantitative analysis of residual detection (Zhou, 2016). Moreover, innovative methods have been developed to improve the efficiency and environmental friendliness of synthesizing this compound, highlighting a condensation of o-phenylenediamine with monosaccharides followed by mild peroxide oxidation (Harms, 2004).

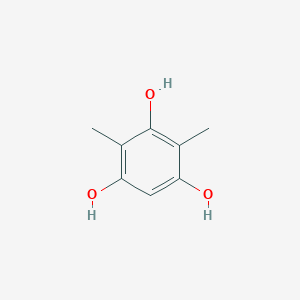

Molecular Structure Analysis

Quantum mechanical studies, including FT-IR, FT-Raman, ^13C, ^1H, and UV spectroscopy, alongside NBO and HOMO-LUMO analysis, have provided detailed insights into the molecular structure of this compound. These studies have revealed the conformational stability, electronic properties, and vibrational frequencies, confirming the molecular geometry and contributing to a better understanding of the compound's reactivity and properties (Prabavathi, Nilufer, & Krishnakumar, 2012).

Chemical Reactions and Properties

This compound participates in a range of chemical reactions, forming complexes and derivatives with various applications. Its ability to act as an analytical reagent for the gravimetric determination of metals like Cu(II), Cd(II), and Zn(II) demonstrates its chemical versatility and utility in analytical chemistry (Dutt, Sanayal, & Nag, 1968). Additionally, the compound's role in the biosynthesis of quinoxaline antibiotics and its activation by specific enzymes underline its significance in microbiological and pharmaceutical research (Glund, Schlumbohm, Bapat, & Keller, 1990).

Physical Properties Analysis

The physical properties of this compound, such as its solubility, melting point, and stability, are crucial for its application in various fields. The compound's stability and homogeneity have been confirmed through rigorous testing, ensuring its suitability for use as a reference material in analytical chemistry (Zhou, 2016).

Chemical Properties Analysis

This compound exhibits a range of chemical properties, including the formation of metal complexes and its reactivity towards different chemical agents. Its role as an analytical reagent and its participation in the synthesis of various derivatives highlight its chemical reactivity and potential for further exploration in synthetic chemistry (Dutt, Sanayal, & Nag, 1968).

Scientific Research Applications

Analytical Reagents for Metals : Quinoxaline-2-carboxylic acid and its derivatives are effective for the gravimetric determination of metals such as Cu(II), Cd(II), Zn(II), Co(II), Ni(II), and Pd(II) (Dutt, Sanayal, & Nag, 1968).

Reference Material for Residual Detection : A reference material of 2-Quinoxalinecarboxylic acid (QCA) with a purity of 99.55% has been developed for qualitative and quantitative analysis in residual detection (Zhou, 2016).

Potential Therapeutic Uses : Quinoxaline and its derivatives, synthesized through green chemistry-based methods, have potential therapeutic uses in treating ailments like cancer, AIDS, plant viruses, and schizophrenia (Khatoon & Abdulmalek, 2021).

Fluorescent Properties for Dyeing Polyester Fibers : Derivatives of quinoxaline, such as 2-(alkyl and aryl)thiazolo[4,5-b]quinoxaline, exhibit promising fluorescent properties and can be used as dyes on polyester fibers (Phadke & Rangnekar, 1986).

Neuroprotective Efficacy : A novel class of 7-heterocycle-substituted quinoxalinecarboxylic acids shows high potency and neuroprotective efficacy in vitro and in vivo (Takano et al., 2003).

Efficient and Environmentally Friendly Synthesis : An efficient method for synthesizing this compound involves condensation of o-phenylenediamine with a monosaccharide, followed by mild peroxide oxidation, providing a high yield and environmentally friendly product (Harms, 2004).

Electrochemical Sensor for Meat Sample Analysis : A molecularly imprinted electrochemical sensor effectively detects and quantifies QCA in meat samples with excellent reproducibility and stability (Yang et al., 2013).

Role in Echinomycin Biosynthesis : The biosynthesis of quinoxaline antibiotics, effective against various bacteria and fungi, involves (2S,3S)-beta-hydroxytryptophan as a key intermediate (Koketsu et al., 2006).

Facile Synthesis Method : A metal-free method for preparing quinoxaline-3-carbonyl compounds from simple raw materials under mild conditions offers potential for gram-scale synthesis (Xie et al., 2019).

Electrochemical Applications : The pH-dependent redox mechanism of a novel quinoxaline carboxylic acid derivative at a glassy carbon electrode suggests potential uses in electrochemical sensors and batteries (Shah et al., 2014).

Mechanism of Action

Target of Action

2-Quinoxalinecarboxylic acid, also known as quinoline-2-carboxylic acid , primarily targets the oxidation of pyruvate, α-ketoglutarate, glutamate, and citrate in rat liver mitochondria . These are key components of the citric acid cycle, a crucial metabolic pathway in cells.

Mode of Action

The compound interacts with its targets by inhibiting their oxidation . This interaction can lead to changes in the metabolic processes within the cell, potentially disrupting energy production and other biochemical reactions.

Biochemical Pathways

By inhibiting the oxidation of key components in the citric acid cycle, this compound can affect this pathway and its downstream effects . The citric acid cycle is essential for the production of ATP, the main energy currency of the cell. Disruption of this cycle can therefore have significant effects on cellular metabolism.

Result of Action

Its ability to inhibit the oxidation of key components in the citric acid cycle suggests that it could disrupt cellular metabolism . This could potentially lead to a variety of effects, depending on the specific cell type and context.

Safety and Hazards

Future Directions

properties

IUPAC Name |

quinoxaline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)8-5-10-6-3-1-2-4-7(6)11-8/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPUZGXILYFKSGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

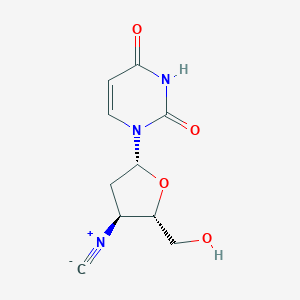

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80236688 | |

| Record name | Quinoxaline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

879-65-2 | |

| Record name | Quinoxaline-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000879652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Quinoxalinecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoxaline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoxaline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-QUINOXALINECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5OE8SN42M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[5-Chloro-2-[(4-methoxyphenyl)methylamino]phenyl]-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol](/img/structure/B48624.png)